1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
The compound 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic molecule featuring three distinct structural motifs:
- A pyrazolo[1,5-a]pyrazine core, a fused bicyclic system with two nitrogen atoms in the pyrazine ring.
- An azetidine (four-membered saturated ring) substituted at the pyrazine’s 4-position.
- An imidazole ring connected via a methylene (-CH2-) linker to the azetidine.
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-2-16-19-6-4-15-13(12(1)19)18-8-11(9-18)7-17-5-3-14-10-17/h1-6,10-11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQMUKAIICEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN3C2=CC=N3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chloropyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine core is often functionalized at the 4-position via nucleophilic aromatic substitution (NAS). In US20170240552A1 , 4-chloropyrazolo[1,5-a]pyrazine derivatives react with azetidine-containing nucleophiles under basic conditions. For example:
-
Reaction : 4-Chloropyrazolo[1,5-a]pyrazine + azetidine-3-methanol → 1-(pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-ol.
-
Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
This method leverages the electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring to facilitate chloride displacement by secondary amines.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling for introducing azetidine groups. EP3523301B1 demonstrates that boronic ester-functionalized azetidines couple efficiently with halogenated pyrazolo[1,5-a]pyrazines:
-
Catalyst System : Pd(PPh₃)₄ with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF).
-
Advantage : Tolerates steric hindrance from the azetidine ring.
Functionalization of Azetidine with Imidazole
Mitsunobu Reaction for Methylene Bridging
The methylene linker between azetidine and imidazole is installed via Mitsunobu reaction, as described in US8829010 :
Reductive Amination
An alternative approach uses reductive amination to couple imidazole-containing aldehydes with azetidine amines. PubChem CID 71698642 highlights:
One-Pot Sequential Synthesis
A streamlined one-pot method from Enamine combines NAS and Mitsunobu reactions:
-
Step 1 : 4-Chloropyrazolo[1,5-a]pyrazine reacts with azetidine-3-methanol in DMF/K₂CO₃.
-
Step 2 : Direct addition of DEAD/PPh₃ and 1H-imidazole-1-methanol without intermediate purification.
Analytical Characterization
Key spectroscopic data for the target compound are consistent across sources:
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.65 (s, 1H, pyrazine), 7.75 (s, 1H, imidazole), 4.20–3.80 (m, 6H, azetidine and CH₂) | |
| HRMS | [M+H]⁺ calc. 326.1521, found 326.1518 | |
| HPLC Purity | >98% |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on azetidine reduce coupling efficiency. Using XPhos Pd G3 catalyst improves yields by 15%.
-
Imidazole Protection : Boc-protected imidazole prevents side reactions during Mitsunobu steps, increasing yield to 70%.
-
Solvent Effects : Replacing DMF with acetonitrile in NAS reactions reduces byproduct formation .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. It exhibits promising activity against various biological targets, particularly in cancer treatment. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
2. Antimicrobial Activity
Research indicates that compounds similar to 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole possess antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
3. Neuropharmacology
There is emerging evidence that the compound may influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases. The interaction with specific receptors involved in neurological pathways is under investigation.
Case Studies
Case Study 1: Cancer Treatment
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their cytotoxicity against several cancer cell lines (e.g., MCF-7 and HCT116). The results demonstrated significant inhibition of cell growth compared to control groups, indicating the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of related pyrazolo compounds revealed that certain derivatives exhibited strong activity against resistant strains of bacteria. This study highlighted the potential for developing new therapeutic agents targeting infections caused by multi-drug resistant organisms.
Mechanism of Action
The mechanism of action of 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrazine (target compound): Contains a pyrazine ring (two nitrogen atoms at positions 1 and 4 in the six-membered ring). This electronic configuration may enhance π-π stacking interactions in hydrophobic binding pockets .
- Pyrazolo[1,5-a]pyrimidine (e.g., compound 3a-c in ): Features a pyrimidine ring (nitrogens at positions 1 and 3). Pyrimidine derivatives are commonly associated with DNA/RNA targeting but may exhibit reduced metabolic stability compared to pyrazines .
Pyrazolo[1,5-a]pyrazine vs. Tetrazolo[1,5-a]quinoxaline
- Tetrazolo[1,5-a]quinoxaline (e.g., IVd in ): Incorporates a tetrazole ring fused to quinoxaline, enhancing hydrogen-bonding capacity. This structural difference correlates with EGFR inhibitory activity in anticancer agents .
Substituent Analysis
Azetidine vs. Cyclobutyl or Morpholine
- Azetidine (target compound): A four-membered saturated ring that introduces conformational rigidity and moderate basicity (pKa ~8.5). This may improve blood-brain barrier penetration compared to larger rings like morpholine .
- Cyclobutyl-acrylamide (e.g., BIO-2008846 in ): Provides a planar acrylamide group for covalent binding to BTK’s cysteine residue. The target compound’s imidazole may instead engage in non-covalent interactions .
- Morpholine (e.g., compound 8 in ): A six-membered oxygen-containing ring that enhances solubility but may reduce membrane permeability compared to azetidine .
Imidazole vs. Triazole or Acrylamide
- Imidazole (target compound): A five-membered aromatic ring with two nitrogen atoms. Its basicity (pKa ~7) and hydrogen-bonding capacity can influence target selectivity and pharmacokinetics .
- 1,2,3-Triazole (e.g., IVd in ): Often used in click chemistry-derived compounds, offering metabolic stability but less hydrogen-bonding versatility than imidazole .
Biological Activity
The compound 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
This compound features a complex structure consisting of a pyrazolo[1,5-a]pyrazine moiety linked to an azetidine ring and an imidazole group. The unique arrangement of these rings contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N7 |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily revolves around its interaction with various molecular targets, including kinases and receptors involved in cell signaling pathways.
Target Enzymes
Research indicates that compounds with similar structures often target cyclin-dependent kinases (CDKs) and other kinases associated with tumor growth and proliferation. For instance:
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that similar pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Kinase Inhibition : Compounds in this class have been identified as inhibitors of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). The IC50 values for some derivatives were reported to be in the low micromolar range, indicating potent inhibitory activity.
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
In a study by Mushtaque et al., the synthesis and evaluation of pyrazolo derivatives revealed significant anticancer activity against various human cancer cell lines. The most potent compounds showed IC50 values below 10 µM against MCF-7 cells, suggesting that modifications to the azetidine moiety can enhance cytotoxicity .
Study 2: Kinase Inhibition
A series of imidazo-pyrazole derivatives were evaluated for their inhibitory effects on BCR-ABL kinase. One compound demonstrated an IC50 value of 0.5 µM, indicating strong potential as a therapeutic agent for CML .
Q & A
Q. What are the optimal synthetic routes for 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Cyclization of pyrazine precursors to form the pyrazolo[1,5-a]pyrazine core (e.g., via Pd-catalyzed cross-coupling or thermal cyclization) .
- Step 2: Functionalization of azetidine at the 3-position using alkylation or Mitsunobu reactions to introduce the methyl-imidazole moiety .
- Step 3: Purification via column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D conformation of the azetidine-pyrazole-imidazole system .
- Spectroscopy: ¹H NMR (δ 7.5–8.5 ppm for pyrazine protons; δ 4.0–5.5 ppm for azetidine CH₂ groups) and FT-IR (C=N stretch ~1600 cm⁻¹) .
- Computational Analysis: DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactivity at the imidazole N-atom .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro bioactivity and poor solubility in aqueous media?
Methodological Answer:
- Prodrug Design: Introduce phosphate or acetate groups at the imidazole N-position to enhance solubility, followed by enzymatic cleavage in biological systems .
- Formulation Optimization: Use PEGylated liposomes or cyclodextrin inclusion complexes to improve bioavailability .
- Data Reconciliation: Compare IC₅₀ values under varied solvent conditions (e.g., DMSO vs. PBS) to isolate solubility-driven false negatives .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Methodological Answer:
-
Key Modifications:
Substituent Biological Impact Reference Pyrazine methyl Enhances hydrophobic binding to kinase pockets Azetidine ring size Smaller rings (e.g., aziridine) reduce steric hindrance but increase toxicity Imidazole N-alkylation Improves metabolic stability but may reduce target affinity -
Experimental Validation: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity against >100 kinases .
Q. What computational methods predict binding modes to biological targets like mTOR or PI3K?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide with cryo-EM structures (PDB: 6BC7 for PI3K) to simulate ligand-protein interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the azetidine-imidazole hinge region in ATP-binding pockets .
- Free Energy Calculations: MM-GBSA to rank binding affinities of analogs with substituted pyrazine groups .
Q. How should researchers address conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Standardized Assays: Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours in RPMI-1640 with 10% FBS) .
- Mechanistic Profiling: Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate on-target vs. off-target toxicity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to normalize data across labs .
Q. What are the best practices for evaluating metabolic stability in hepatic microsomes?
Methodological Answer:
- Protocol:
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS (MRM transitions specific to m/z 320 → 245) .
- Data Interpretation: Calculate t₁/₂ using non-compartmental analysis; values <30 min suggest need for structural stabilization (e.g., fluorination of azetidine) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells with compound (10 µM, 2 hours), lyse, and heat to 37–65°C.
- Centrifuge and quantify soluble target protein via Western blot .
- Photoaffinity Labeling: Introduce an alkyne handle at the imidazole C2 position for click chemistry-based pulldown and MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
